3-Propoxypyridine-2-carboxylic Acid
CAS No.: 14440-94-9
Cat. No.: VC20983574
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14440-94-9 |
|---|---|
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | 3-propoxypyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H11NO3/c1-2-6-13-7-4-3-5-10-8(7)9(11)12/h3-5H,2,6H2,1H3,(H,11,12) |
| Standard InChI Key | XJFABQUUYAJFFJ-UHFFFAOYSA-N |
| SMILES | CCCOC1=C(N=CC=C1)C(=O)O |
| Canonical SMILES | CCCOC1=C(N=CC=C1)C(=O)O |
Introduction
Chemical Identity and Structure
3-Propoxypyridine-2-carboxylic Acid is a substituted pyridine derivative with a carboxylic acid functional group at the 2-position and a propoxy group at the 3-position of the pyridine ring. It belongs to the class of picolinic acid derivatives, which are characterized by a carboxylic acid group at the 2-position of the pyridine ring. The compound is formally recognized by its Chemical Abstracts Service (CAS) registry number 14440-94-9 .
Table 1: Chemical Identity Information
| Parameter | Information |
|---|---|
| Common Name | 3-Propoxypyridine-2-carboxylic Acid |
| Synonyms | 3-Propoxypicolinic Acid, 2-Pyridinecarboxylic acid 3-propoxy- |
| CAS Registry Number | 14440-94-9 |
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| SMILES | CCCOC1=C(C(=O)O)N=CC=C1 |
| The structural features of this compound include a pyridine nitrogen atom (which can act as a hydrogen bond acceptor), a carboxylic acid group (which can act as both a hydrogen bond donor and acceptor), and a propoxy substituent (which contributes to the compound's lipophilicity). |
Physical and Chemical Properties
3-Propoxypyridine-2-carboxylic Acid appears as a white to almost white crystalline powder with specific physical and chemical characteristics that determine its behavior in various chemical reactions and applications.
Table 2: Physical and Chemical Properties
Structural Relationship to Other Pyridine Derivatives
3-Propoxypyridine-2-carboxylic Acid is structurally related to various other pyridine-2-carboxylic acid derivatives. The basic picolinic acid (pyridine-2-carboxylic acid) structure serves as a fundamental building block for many biologically active compounds and ligands in coordination chemistry .
The propoxy substituent at the 3-position distinguishes this compound from the parent picolinic acid and confers different physicochemical properties, potentially affecting its solubility, lipophilicity, and binding characteristics with biological targets or metal ions.
Other related compounds include:
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3-Hydroxypyridine-2-carboxylic acid methyl ester (a potential precursor)
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3-Propylpyridine-2-carboxylic acid (with a propyl rather than propoxy substituent)
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Pyridine-2-carboxylic acid derivatives with various other substituents at different positions
Related Research on Pyridine-2-carboxylic Acid Derivatives
While specific research on 3-Propoxypyridine-2-carboxylic Acid is limited in the provided search results, research on related pyridine-2-carboxylic acid derivatives offers insights into potential applications:
Crystal structure studies of N-(pyridine-2-carbonyl)pyridine-2-carboxamide ligands have demonstrated their ability to self-assemble into super-architectures through hydrogen-bonding networks . These compounds have shown utility in:
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Creating molecular building blocks with acceptor-donor-donor-acceptor (ADDA) arrays
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Forming metal coordination complexes with strong luminescence characteristics
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Developing materials with interesting electrochemical, magnetic, and catalytic properties
Additionally, research has explored the synthesis and decarboxylation of functionalized 2-pyridone-3-carboxylic acids, demonstrating the reactivity patterns that might be relevant to 3-Propoxypyridine-2-carboxylic Acid chemistry .
Analytical Methods for Characterization
Standard analytical techniques for the characterization of 3-Propoxypyridine-2-carboxylic Acid would typically include:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Infrared (IR) spectroscopy, which would show characteristic bands for the carboxylic acid (C=O stretch at approximately 1700 cm⁻¹) and pyridine ring
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Mass spectrometry for molecular weight confirmation
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Elemental analysis for confirmation of molecular formula
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X-ray crystallography for solid-state structure determination
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